molecular formula C32H39N7O6 B6303605 Z-Gly-Pro-Arg-4MbNA acetate CAS No. 66647-41-4

Z-Gly-Pro-Arg-4MbNA acetate

Numéro de catalogue: B6303605
Numéro CAS: 66647-41-4
Poids moléculaire: 617.7 g/mol
Clé InChI: GRFKZYIOWWFSLU-UIOOFZCWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Overview of Peptide-Derived Substrates in Enzymology

Peptide-derived substrates are indispensable in enzymology for investigating the activity and specificity of proteases, which are enzymes that catalyze the breakdown of proteins. scbt.com These synthetic peptides are designed to mimic the natural cleavage sites of proteases, allowing researchers to study enzymatic reactions in a controlled manner. scbt.com By observing the cleavage of these substrates, scientists can measure enzyme activity, identify inhibitors or activators, and elucidate the mechanisms of enzyme action. scbt.com This knowledge is crucial for understanding cellular signaling, metabolism, and other fundamental biological processes. scbt.com The discovery and optimization of peptide substrates are central goals in chemical biology, with modern approaches even leveraging machine learning to design peptides with specific biochemical functions. nih.govresearchgate.net

Historical Development of Fluorogenic/Chromogenic Probes

The development of fluorogenic and chromogenic substrates has revolutionized the detection and quantification of enzyme activity. These probes are engineered to produce a detectable color or fluorescent signal upon enzymatic cleavage. mdpi.comnih.govresearchgate.net Early methods relied on simple chromogenic compounds, such as p-nitroaniline, which release a colored molecule when cleaved from a peptide. mdpi.com The advent of fluorogenic probes, which release a fluorescent group, offered significantly higher sensitivity, enabling the detection of very low levels of enzyme activity. nih.gov These probes often utilize fluorescence resonance energy transfer (FRET), where a quencher molecule suppresses the fluorescence of a reporter molecule until the peptide linker between them is cleaved by a protease. nih.govresearchgate.net The continuous development of these molecular probes has provided researchers with powerful tools for real-time monitoring of protease activity in various experimental settings, from in vitro assays to living cells and even whole organisms. nih.gov

Significance of Arginine at P1 Position in Protease Recognition

The amino acid at the P1 position of a peptide substrate, the residue immediately preceding the cleavage site, is a primary determinant of protease specificity. For a large class of proteases, including trypsin-like serine proteases, a positively charged amino acid, particularly arginine, at the P1 position is highly favored. nih.govplos.org The guanidinium (B1211019) group of arginine forms specific hydrogen bonds and electrostatic interactions with amino acid residues in the S1 binding pocket of the protease, ensuring precise recognition and efficient catalysis. nih.govnih.gov Structural studies have revealed that the S1 pocket of these enzymes is often shaped and charged to specifically accommodate the long, positively charged side chain of arginine. nih.govplos.org This strong preference for arginine at the P1 position is a key feature that researchers exploit when designing specific substrates and inhibitors for this class of proteases. nih.gov

Justification for the Research Focus on Z-Gly-Pro-Arg-4MbNA Acetate (B1210297)

The specific sequence of Z-Gly-Pro-Arg-4MbNA acetate makes it a valuable tool for studying certain proteases. The C-terminal 4-methoxy-β-naphthylamine (4MbNA) is a fluorogenic leaving group, allowing for sensitive detection of enzymatic cleavage. medchemexpress.comechelon-inc.com Upon hydrolysis of the amide bond between arginine and 4MbNA by a protease, the free 4MbNA exhibits fluorescence, providing a direct measure of enzyme activity. medchemexpress.com The arginine at the P1 position targets the substrate to trypsin-like proteases. nih.govplos.org The Gly-Pro sequence likely contributes to a favorable conformation for enzyme binding. nih.govontosight.ai The N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis. This combination of a specific targeting residue (Arg), a conformation-influencing sequence (Gly-Pro), and a sensitive fluorogenic reporter (4MbNA) justifies the use of this compound in biochemical assays to accurately measure the activity of specific proteases like thrombin and cathepsins. medchemexpress.comchemimpex.compeptanova.defishersci.commedchemexpress.com

Propriétés

Numéro CAS

66647-41-4

Formule moléculaire

C32H39N7O6

Poids moléculaire

617.7 g/mol

Nom IUPAC

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1

Clé InChI

GRFKZYIOWWFSLU-UIOOFZCWSA-N

SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

SMILES isomérique

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

SMILES canonique

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Origine du produit

United States

Synthesis Methodologies and Derivatization Strategies for Z Gly Pro Arg 4mbna Acetate Analogues

Peptide Synthesis Techniques for Z-Gly-Pro-Arg Sequences

The foundation of Z-Gly-Pro-Arg-4MbNA acetate (B1210297) lies in the construction of the core tripeptide sequence, Gly-Pro-Arg. This can be achieved through two primary approaches: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis is a widely adopted method for producing peptides, prized for its efficiency and suitability for automation. mdpi.com In SPPS, the peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. bachem.com The general workflow involves repeated cycles of deprotection of the N-terminal protecting group and coupling of the next amino acid in the sequence. bachem.com

For the Z-Gly-Pro-Arg sequence, the synthesis would typically commence with the attachment of a protected arginine residue to the solid support. The choice of protecting groups is critical to prevent unwanted side reactions. The benzyloxycarbonyl (Z) group on the N-terminal glycine (B1666218) is a key feature of the final compound. In an SPPS strategy, this could be introduced at the final step, or a Z-protected glycine could be coupled to the proline residue.

A significant challenge in the SPPS of arginine-containing peptides is the high reactivity of the guanidinium (B1211019) group in the arginine side chain. acs.org This necessitates the use of robust protecting groups for the side chain, such as the bulky 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf) group, which is compatible with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protection strategy. However, even with protection, side reactions like δ-lactam formation can occur. rsc.org The presence of proline can also present challenges due to its secondary amine structure, which can lead to slower coupling kinetics.

Table 1: Comparison of Common SPPS Parameters for Gly-Pro-Arg Synthesis

ParameterTypical ChoiceRationale
Solid Support Polystyrene (PS) resin, Polyethylene glycol (PEG) grafted PSPS is cost-effective and swells well in common solvents like DMF and DCM. rsc.org PEG-grafted resins offer improved solvation properties. nih.gov
N-α-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Base-labile, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups. iris-biotech.de
Arginine Side-Chain Protection Pbf (2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl), Boc (tert-butyloxycarbonyl)Pbf is standard for Fmoc-SPPS. Boc can also be used, but requires different deprotection conditions. acs.org
Coupling Reagents HBTU/HOBt, HATU, DIC/OxymaThese reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. nih.gov
Cleavage from Resin Trifluoroacetic acid (TFA) cocktailA strong acid is used to cleave the completed peptide from the resin and remove side-chain protecting groups. nih.gov

Solution-Phase Peptide Synthesis Considerations

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), offers an alternative where the peptide is synthesized in a homogenous solution. bachem.com This method is often preferred for shorter peptides or for the large-scale production of a specific peptide fragment. nih.gov A key advantage of LPPS is the ability to isolate and purify intermediate fragments, which can lead to a final product with fewer impurities. bachem.com

In the context of Z-Gly-Pro-Arg, a convergent fragment synthesis approach could be employed. For instance, Z-Gly-Pro could be synthesized and purified separately before being coupled to a protected arginine derivative. The benzyloxycarbonyl (Z) group is frequently used as a temporary Nα-protecting group in solution synthesis and is stable under a range of conditions but can be removed by hydrogenolysis. bachem.compeptide.com This is in contrast to its more limited use in SPPS. peptide.com

Orthogonal protecting group strategies are also crucial in solution-phase synthesis. A common pairing is the use of a Boc group for temporary Nα-protection in combination with benzyl (B1604629) (Bzl)-based groups for side-chain protection, or a Z group for Nα-protection with tert-butyl (tBu)-based side-chain protection. bachem.com

Incorporation of 4-Methyl-beta-Naphthylamide (4MbNA) Reporter Group

The fluorogenic nature of Z-Gly-Pro-Arg-4MbNA acetate is conferred by the 4-methyl-beta-naphthylamide (4MbNA) moiety. This reporter group is attached to the C-terminus of the arginine residue. The synthesis involves the formation of an amide bond between the carboxylic acid of the C-terminal arginine and the amino group of 4-methyl-beta-naphthylamine.

This coupling is typically achieved using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be used to activate the C-terminal carboxyl group of the peptide for reaction with the amine of 4MbNA. nih.gov The reaction is generally carried out in an appropriate organic solvent like dimethylformamide (DMF).

Strategies for Acetate Salt Formation and Purification

Following the synthesis and cleavage from the resin (in the case of SPPS), the crude peptide is often obtained as a trifluoroacetate (B77799) (TFA) salt, a consequence of using TFA in the final cleavage and deprotection step. nih.gov For many biological applications, it is desirable to exchange the TFA counter-ion for acetate.

The conversion to the acetate salt is typically achieved through ion-exchange chromatography. The crude peptide is dissolved and loaded onto a suitable ion-exchange resin that has been pre-equilibrated with an acetate buffer. The peptide binds to the resin, and after washing away the TFA ions, the peptide acetate salt is eluted. An alternative method involves repeated lyophilization from a dilute acetic acid solution.

Purification of the final this compound is crucial to remove any unreacted starting materials, by-products from side reactions, and truncated or incomplete peptide sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides of this nature. A gradient of an organic solvent (like acetonitrile) in water, often with a small amount of an ion-pairing agent like TFA or acetic acid, is used to elute the peptide from a C18 column. The purity of the final product can be assessed by analytical RP-HPLC and mass spectrometry.

Design Principles for Structural Modification and Analog Generation

The generation of analogues of Z-Gly-Pro-Arg-4MbNA serves to probe the structure-activity relationships (SAR) of the substrate with its target proteases. nih.gov By systematically modifying the peptide sequence, researchers can gain insights into the specific interactions that govern substrate recognition and cleavage, which is valuable for designing more specific substrates or potent inhibitors. chemimpex.comnih.gov

One common strategy is alanine (B10760859) scanning , where each amino acid in the sequence is systematically replaced with alanine. mdpi.com This helps to identify key residues that are critical for binding and catalysis. For example, replacing proline or arginine with alanine would likely have a significant impact on the substrate's recognition by specific proteases.

Other design principles include:

Substitution with non-proteinogenic amino acids: Introducing unnatural amino acids can enhance stability against degradation by other proteases or alter the conformational properties of the peptide. mdpi.com

Modification of the N-terminal protecting group: The Z-group can be replaced with other acyl groups to investigate the influence of this moiety on substrate binding.

Variation of the P1 residue: The arginine at the P1 position (the residue immediately preceding the cleavage site) is critical for recognition by trypsin-like proteases. Substituting it with other basic residues like lysine (B10760008) or ornithine, or with non-basic residues, can dramatically alter the substrate's specificity.

Extension or truncation of the peptide chain: Adding or removing amino acids from the N- or C-terminus can provide information about the size and shape of the enzyme's active site cleft.

Table 2: Examples of Analogues and Their Design Rationale

Analogue TypeExample ModificationRationale
Alanine ScanZ-Ala-Pro-Arg-4MbNATo determine the importance of the glycine residue for enzyme recognition.
P1 Site VariationZ-Gly-Pro-Lys-4MbNATo investigate the enzyme's preference for different basic residues at the cleavage site.
N-Terminal ModificationAc-Gly-Pro-Arg-4MbNATo assess the role of the benzyloxycarbonyl group in substrate binding.
Introduction of Non-proteinogenic Amino AcidsZ-Gly-Aib-Arg-4MbNA (Aib = aminoisobutyric acid)To introduce a conformational constraint and potentially increase stability. mdpi.com

Through these synthetic and derivatization strategies, a diverse range of this compound analogues can be generated, providing a powerful toolkit for the detailed study of protease function and the development of novel enzyme-targeted probes and inhibitors.

Enzymatic Interaction Mechanisms and Kinetics of Z Gly Pro Arg 4mbna Acetate

Substrate Specificity Profiling for Serine Proteases

The utility of Z-Gly-Pro-Arg-4MbNA acetate (B1210297) as a substrate is defined by its interaction with various serine proteases. Its tripeptide sequence, Glycyl-Prolyl-Arginine, is a critical determinant of this specificity.

Interaction with Thrombin and Related Coagulation Factors

Z-Gly-Pro-Arg-4MbNA acetate is a well-established substrate for thrombin, a key serine protease in the coagulation cascade. The sequence Gly-Pro-Arg mimics the cleavage site in fibrinogen, one of thrombin's primary physiological substrates. glpbio.comcymitquimica.com The cleavage of the substrate by thrombin releases the fluorescent group 4-methoxy-β-naphthylamine (4MβNA), allowing for the quantification of enzymatic activity. medchemexpress.comabmole.com

While specific kinetic data for the 4MbNA derivative is not extensively published, the closely related chromogenic (pNA) and fluorogenic (AMC) derivatives provide significant insight into the interaction. These analogs share the same peptide sequence and are widely used to characterize thrombin activity. Kinetic studies with these analogs demonstrate a high affinity and catalytic turnover by thrombin.

Table 1: Kinetic Data for Thrombin with Z-Gly-Pro-Arg Analogs

Substrate Kcat Km (µM) Reference
Z-Gly-Pro-Arg-pNA 127 s⁻¹ 4.18 glpbio.com
Z-Gly-Pro-Arg-AMC 18.6 s⁻¹ 21.7 bachem.com

The data indicates that the Gly-Pro-Arg sequence is readily recognized and cleaved by thrombin. The differences in the kinetic parameters between the pNA and AMC derivatives may be attributed to the different reporter groups attached to the peptide.

Plasmin and Fibrinolytic Enzyme Activities

Plasmin, the primary enzyme of the fibrinolytic system, is another serine protease known to hydrolyze substrates with arginine at the P1 position. nih.gov While this compound is reported to be cleaved by plasmin, detailed kinetic studies quantifying this interaction are not as readily available as for thrombin. nih.gov The specificity of plasmin is generally considered broader than that of thrombin, and it is known to cleave various peptide substrates containing a C-terminal arginine or lysine (B10760008). nih.gov The hydrolysis of Z-Gly-Pro-Arg-4MbNA by plasmin confirms its utility as a substrate for studying fibrinolytic activity, although a comprehensive kinetic profile remains an area for further investigation.

Trypsin-like Protease Recognition

The Arg residue at the P1 position of this compound makes it a suitable substrate for trypsin and trypsin-like proteases, which exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acids. nih.gov Research on a trypsin-like serine protease from the nematode Anisakis simplex demonstrated the hydrolysis of the analogous substrate, Z-Gly-Pro-Arg-AMC. nih.gov This highlights the broader applicability of this peptide sequence in studying proteases beyond the mammalian coagulation and fibrinolysis systems.

Table 2: Michaelis-Menten Constants (Km) for Trypsin-like Proteases with Z-Gly-Pro-Arg-AMC

Enzyme Km (mM) Reference
Anisakis simplex serine protease 0.019 nih.gov
Porcine trypsin 0.002 nih.gov

The lower Km value for porcine trypsin suggests a higher affinity for the substrate compared to the protease from Anisakis simplex. Nevertheless, the data confirms that Z-Gly-Pro-Arg-AMC is an effective substrate for this class of enzymes.

Kinetic Characterization of Hydrolysis

The hydrolysis of this compound by serine proteases can be characterized by its kinetic parameters, which provide a quantitative measure of the enzyme-substrate interaction.

Determination of Michaelis-Menten Constants (Kₘ, Vₘₐₓ)

The Michaelis-Menten constant (Kₘ) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), reflecting the affinity of the enzyme for the substrate. A lower Kₘ value indicates a higher affinity. As presented in Table 2, the Kₘ of porcine trypsin for Z-Gly-Pro-Arg-AMC is significantly lower than that of the Anisakis simplex serine protease, indicating a stronger binding of the substrate to trypsin. nih.gov For thrombin, the Kₘ values for the pNA and AMC derivatives are in the micromolar range, signifying a high affinity that is physiologically relevant (Table 1). glpbio.combachem.com Vₘₐₓ, the maximum rate of reaction, is dependent on enzyme concentration and is directly proportional to the catalytic rate constant (kcat).

Analysis of Catalytic Efficiency (kcat/Kₘ)

The catalytic efficiency, represented by the kcat/Kₘ ratio, is a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the binding affinity (Kₘ) and the catalytic turnover rate (kcat). For the interaction of thrombin with Z-Gly-Pro-Arg derivatives, the catalytic efficiency can be calculated from the data in Table 1.

Inhibition Kinetics by Peptide Analogues

The use of this compound as a substrate is fundamental in studies of enzyme inhibition, particularly for screening and characterizing inhibitors of trypsin-like serine proteases. In a typical competitive inhibition assay, the rate of substrate hydrolysis by the enzyme is measured in the presence of varying concentrations of a potential inhibitor. Peptide analogues, often modified at the scissile bond or incorporating non-standard amino acids, are frequently used as inhibitors.

For instance, peptide chloromethyl ketones containing an arginine residue, such as D-Phe-Pro-Arg-CH2Cl, are potent irreversible inhibitors of thrombin. nih.gov The kinetics of inhibition are determined by measuring the rate of inactivation of the enzyme, which follows the cleavage of a chromogenic or fluorogenic substrate like this compound. The rate of the enzymatic reaction decreases as the inhibitor binds to the active site, and from this data, kinetic constants such as the second-order rate constant (k_obs/[I]) or the inhibition constant (Ki) can be derived. These constants provide a quantitative measure of the inhibitor's potency.

While direct studies detailing the inhibition kinetics specifically using this compound are not extensively documented in publicly available literature, numerous studies employ structurally similar substrates. For example, the chromogenic substrate benzyloxycarbonyl-Gly-Pro-Arg-p-nitroanilide was used to determine the equilibrium inhibition constants (Ki) for Kunitz family protease inhibitors against mesotrypsin. nih.gov Similarly, the fluorogenic substrate Z-Gly-Gly-Arg-AMC is widely used in thrombin inhibition screens. rsc.orgmedchemexpress.com The principles and data derived from these assays are directly comparable. The choice of the reporter group (p-nitroanilide vs. 4-methoxy-β-naphthylamine vs. aminomethylcoumarin) primarily affects the method of detection (colorimetric vs. fluorometric) but not the fundamental kinetics of competitive inhibition at the enzyme's active site.

Table 1: Examples of Peptide Analogue Inhibitors for Serine Proteases

Inhibitor ClassTarget EnzymeP1 ResidueMechanismKinetic Constant
Peptide Chloromethyl KetonesThrombinArginineIrreversible Covalent Modificationk_obs/[I]
Kunitz-type InhibitorsMesotrypsinArginine/LysineCompetitive, Slow-bindingKi
N-alkyl Glycine (B1666218) CarbamatesTrypsin-like ProteasesArginine AnalogueIrreversible Covalent Modificationk_inact/Ki

Structural Basis of Enzyme-Substrate Recognition (Computational and Experimental Approaches)

Understanding how an enzyme recognizes and binds its substrate at a molecular level is crucial for drug design and elucidating biological mechanisms. For this compound, this involves the interaction of its constituent amino acids (Gly, Pro, Arg) with the corresponding binding pockets (S1, S2, S3) of the target protease.

Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a substrate and an enzyme. Molecular docking predicts the preferred orientation of the substrate when bound to the enzyme's active site to form a stable complex. For this compound and a target like thrombin, docking simulations would model how the P1 arginine residue fits into the deep, negatively charged S1 specificity pocket of the enzyme, forming salt bridges with key residues like Asp189. The proline at the P2 position would be modeled interacting with the hydrophobic S2 pocket, and the glycine at P3 with the S3 pocket.

Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the conformational changes that occur upon substrate binding, the stability of the interactions (e.g., hydrogen bonds, hydrophobic contacts), and the energetic landscape of the binding process. While specific molecular docking and dynamics studies featuring this compound are not prominently available, the methodology has been widely applied to understand how similar peptide-based inhibitors and substrates interact with serine proteases, guiding the design of new, more potent inhibitors. frontiersin.org

Site-Directed Mutagenesis Studies of Enzyme Active Sites

Site-directed mutagenesis is an experimental technique used to probe the role of specific amino acids in enzyme function. By systematically replacing residues in the enzyme's active site and then measuring the kinetic parameters (Km and kcat) of the mutant enzyme with a substrate like this compound, researchers can determine the contribution of each residue to substrate binding and catalysis.

For trypsin-like serine proteases that cleave this compound, the S1, S2, and S3 pockets are key targets for such studies.

S1 Pocket: The P1 arginine of the substrate interacts with the S1 pocket of the enzyme. In thrombin, the key residue at the bottom of this pocket is Asp189. Mutating Asp189 to a neutral or positively charged amino acid would be expected to drastically reduce the enzyme's affinity and catalytic efficiency for arginine-containing substrates due to the loss of the critical salt-bridge interaction.

S2 Pocket: The P2 proline residue of the substrate interacts with the S2 pocket. In cathepsin B, the residue Glu245 is crucial for recognizing arginine at the P2 position of substrates. nih.gov Mutating this residue to glutamine significantly decreases kcat, demonstrating its importance in transition state stabilization. nih.gov Similar studies on thrombin could elucidate the role of its S2 pocket residues in accommodating the proline from this compound.

Other Active Site Residues: Mutagenesis of residues outside the primary specificity pockets can also reveal their importance. For example, site-directed mutagenesis of the Arg-Gly-Asp (RGD) triplet in thrombin showed that replacing Asp199 with glutamate (B1630785) resulted in an almost completely inactive enzyme, highlighting its critical role in maintaining the active conformation, even though it is not in direct contact with the small substrate in the primary pockets. nih.gov

Table 2: Key Active Site Residues in Proteases and Their Role in Substrate Recognition

EnzymeActive Site PocketKey Residue(s)Role in Recognition of Z-Gly-Pro-Arg-4MbNAEffect of Mutation
ThrombinS1Asp189Anchors the positively charged P1 Arginine side chainLoss of affinity and catalytic activity
ThrombinAutolysis LoopArg-Gly-Asp (197-199)Maintains overall active site conformationDrastic loss of catalytic activity nih.gov
Cathepsin BS2Glu245Recognizes P2 residue, stabilizes transition stateDecreased kcat and altered substrate specificity nih.gov

By combining kinetic data from inhibition studies with structural insights from computational modeling and site-directed mutagenesis, a comprehensive picture of the enzymatic interaction with this compound can be achieved. This knowledge is instrumental in the rational design of specific and potent protease inhibitors for therapeutic applications.

Applications of Z Gly Pro Arg 4mbna Acetate in Advanced Enzymatic Assays

Development of High-Throughput Screening (HTS) Assays for Protease Activity

The properties of Z-Gly-Pro-Arg-4MbNA acetate (B1210297) make it well-suited for high-throughput screening (HTS), a cornerstone of modern drug discovery. HTS assays are employed to rapidly test thousands of compounds for their ability to inhibit or modulate the activity of a specific enzyme target. The use of fluorogenic substrates like Z-Gly-Pro-Arg-4MbNA acetate is advantageous due to the high sensitivity and simplicity of fluorescence-based detection. rsc.org

In a typical HTS assay for a protease inhibitor, the enzyme, the substrate, and a compound from a chemical library are combined in the wells of a microtiter plate. If the compound is an effective inhibitor, it will block the protease from cleaving the this compound substrate. Consequently, the release of the fluorescent 4MβNA group is prevented or reduced, resulting in a low fluorescence signal. Conversely, if the compound is inactive, the enzyme will cleave the substrate, generating a strong fluorescent signal. kcl.ac.uk This "turn-on" signal provides a clear and quantifiable measure of inhibition.

While specific HTS protocols for this compound are proprietary to the research entities employing them, a generalized procedure can be outlined based on established principles for similar fluorogenic substrates.

Table 1: Generalized HTS Protocol for Protease Inhibitor Screening

StepProcedurePurpose
1. DispensingAdd test compounds (dissolved in DMSO) and enzyme solution to 384-well microplates.To prepare the reaction environment with potential inhibitors.
2. Pre-incubationIncubate the plate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).To allow for the binding of inhibitors to the enzyme.
3. Reaction InitiationAdd this compound solution to all wells to start the enzymatic reaction.To introduce the substrate that will be cleaved by the active enzyme.
4. Signal DetectionMeasure the fluorescence intensity over time using a plate reader (Excitation: 335-350 nm, Emission: 410-440 nm). bachem.comTo quantify the rate of substrate cleavage, which is inversely proportional to inhibitor efficacy.
5. Data AnalysisCalculate the percentage of inhibition for each compound relative to controls (no inhibitor).To identify "hits" or lead compounds for further development.

The efficiency and accuracy afforded by this method are paramount in academic and industrial research for identifying novel therapeutic agents. tandfonline.com

Quantitative Measurement of Protease Activity in Biological Samples

This compound is instrumental in quantifying the activity of specific proteases within complex biological mixtures such as cell lysates and conditioned media.

Methodologies for Cell Lysates and Conditioned Media

Measuring protease activity directly in its biological context provides more physiologically relevant data than using purified enzymes. Methodologies have been developed to use 4-methoxy-β-naphthylamine-based substrates in live cells or cell lysates. tandfonline.com One notable technique involves the use of 5-nitrosalicylaldehyde (NSA) as a coupling agent. tandfonline.commedchemexpress.com When the protease cleaves this compound, the released 4MβNA is immediately trapped by NSA, forming an insoluble and highly fluorescent yellow product. tandfonline.commedchemexpress.com This prevents the diffusion of the fluorescent signal, allowing for precise localization and quantification of enzyme activity within the cell or in a lysate preparation. tandfonline.com

This approach has been successfully used to visualize and quantify cathepsin K activity in various cell types, including osteoclasts and lung epithelial cells. nih.govpsu.edu In these studies, cells are incubated with the Z-Gly-Pro-Arg-4MbNA substrate and NSA. The resulting fluorescence can be measured with a microplate reader or visualized using fluorescence microscopy to pinpoint intracellular protease activity. tandfonline.comnih.govresearchgate.net To achieve selectivity for a specific cathepsin, parallel assays are often run with and without partially selective inhibitors. tandfonline.comresearchgate.net

Application in Enzyme Purification and Characterization

During the purification of a protease from a biological source, it is essential to track the enzyme's activity across different purification steps to identify the fractions containing the protein of interest. This compound can be used as a rapid and sensitive assay to test the enzymatic activity of fractions obtained from chromatography columns. psu.edu The fractions that show the highest rate of substrate cleavage are pooled for further purification.

Once the enzyme is purified, this compound is used for its biochemical characterization. By measuring the rate of reaction at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. These parameters are fundamental to understanding the enzyme's efficiency and its affinity for the substrate. While specific kinetic data for this compound is not widely published, data for the analogous chromogenic substrate, Z-Gly-Pro-Arg-pNA, with thrombin provides a relevant example of the type of characterization possible.

Table 2: Representative Kinetic Data for Thrombin with a Z-Gly-Pro-Arg-X Substrate

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
ThrombinZ-Gly-Pro-Arg-pNA Acetate4.18127 medchemexpress.com

Real-Time Monitoring of Protease Activity

A significant advantage of fluorogenic substrates like this compound is their suitability for real-time monitoring of protease activity. The enzymatic cleavage of the substrate leads to a time-dependent increase in fluorescence, which can be continuously recorded using a fluorometer or a fluorescence microplate reader. sigmaaldrich.comchemimpex.com

This continuous monitoring allows for the detailed study of enzyme kinetics, providing insight into the initial rates of reaction (V₀) under different conditions. By plotting the change in fluorescence over time, researchers can accurately calculate the velocity of the enzymatic reaction. This is crucial for determining kinetic constants and for studying the mechanism of action of enzyme inhibitors. nih.gov For example, the effect of an inhibitor can be observed in real-time by the change in the slope of the fluorescence curve. Assays based on this principle can be completed in under two hours, making them efficient for kinetic analysis. abcam.com

Integration into Multiplexed Protease Assays

Multiplexed assays, which simultaneously measure the activity of multiple proteases in a single sample, are valuable for understanding complex biological processes where networks of enzymes are active. However, the integration of traditional fluorogenic substrates like this compound into such assays presents significant challenges. rsc.org

The primary limitation is spectral overlap. acs.org Most simple fluorophores, including 4MβNA and its common counterparts like AMC (7-amido-4-methylcoumarin), have broad emission spectra. If multiple substrates with different fluorophores are used in the same well, their emission signals are likely to overlap, making it impossible to distinguish the activity of one protease from another. escholarship.org

To overcome this, modern multiplexing technologies typically employ alternative detection methods that avoid reliance on single, simple fluorophores. These advanced approaches include:

Mass Spectrometry-Based Assays: These methods use peptide substrates that, upon cleavage, generate fragments of unique mass, which can be identified and quantified with high precision by a mass spectrometer. escholarship.org

Quantum Dot-Based Sensors: Quantum dots are nanocrystals with unique optical properties, including narrow and size-tunable emission spectra. By conjugating different peptide substrates to quantum dots that emit at distinct wavelengths, the activity of multiple enzymes can be measured simultaneously without signal overlap. acs.org

Element-Tagged Substrates: In this technique, peptide substrates are tagged with different lanthanide ions. After cleavage, the amount of each released ion is quantified by inductively coupled plasma-mass spectrometry (ICP-MS), which can easily distinguish between the different elemental tags. abmole.com

Therefore, while this compound is a powerful tool for single-enzyme assays, its use in multiplexed formats is limited, and more advanced technologies are generally preferred for simultaneous multi-protease analysis. rsc.orgacs.org

Role of Z Gly Pro Arg 4mbna Acetate in Investigating Protease Pathways and Cellular Processes

Elucidation of Specific Protease Functions in In Vitro Models

In controlled in vitro environments, Z-Gly-Pro-Arg-4MbNA acetate (B1210297) enables the detailed examination of individual proteases and their roles within complex biological systems like the coagulation cascade and fibrinolysis.

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot, with thrombin acting as the central effector protease. Z-Gly-Pro-Arg-4MbNA acetate is extensively used as a substrate to directly measure the activity of thrombin. abmole.commedchemexpress.com Upon cleavage by thrombin, the substrate releases 4MβNA, and the rate of this release is directly proportional to the concentration of active thrombin in the sample. biocat.com This allows researchers to quantify thrombin activity with high sensitivity.

Furthermore, the substrate is instrumental in studying the function of coagulation inhibitors, such as antithrombin III. glpbio.com Antithrombin III is a key regulator that inactivates thrombin. By using this compound in an assay containing thrombin and a potential inhibitor, a reduction in the rate of 4MβNA release signifies the inhibitory action of antithrombin III.

The specificity of such substrates is paramount for accurately discerning the activity of one protease from another within the complex milieu of the cascade. Related chromogenic substrates with similar peptide sequences have been tested against various enzymes to establish their selectivity.

Table 1: Relative Activity of a Thrombin-Specific Chromogenic Substrate (H-D-Phe-Pro-Arg-PNA) Towards Various Proteases

This table illustrates the high specificity of a substrate with a similar core recognition sequence to that of this compound for thrombin (TH) compared to other key proteases in the coagulation and fibrinolytic systems. The activity against H-D-Phe-Pro-Arg-PNA is set to 100 for thrombin for comparison.

EnzymeAbbreviationRelative Activity (%)
ThrombinTH100
PlasminPL100
KallikreinKL100
Factor XaFXa100
UrokinaseUK100
Data adapted from a study on related substrates, demonstrating the principle of selectivity. google.com

Fibrinolysis, the process of breaking down clots, is primarily mediated by the protease plasmin. While this compound is designed primarily for thrombin, its cleavage by other proteases like plasmin can occur, though often at different efficiencies. google.com Researchers leverage this by comparing substrate turnover rates to differentiate between the activities of thrombin and plasmin in in vitro models of fibrinolysis.

Studies on the core peptide structure, Gly-Pro-Arg, have indicated that these short peptides may possess intrinsic anticoagulant and non-enzymatic fibrinolytic properties in vitro. nih.gov This highlights the relevance of the peptide sequence itself in modulating these pathways. By providing a reliable method to measure the activity of regulatory proteases, this compound helps in understanding the delicate balance between clot formation and dissolution.

Analysis of Protease Dynamics in Cell Culture Systems

This compound is a valuable reagent for studying protease activity directly within cell culture environments. medchemexpress.com It can be used to measure the activity of proteases that are secreted by cells into the culture medium or those that remain cell-associated. This application is crucial for understanding how cells modulate their extracellular environment and signaling pathways in response to various stimuli.

A key example is its use in demonstrating the activity of tryptase from rat mast cells. glpbio.com Mast cells release a variety of mediators, including the serine protease tryptase, upon activation. By adding this compound to the supernatant of cultured mast cells, researchers can quantify the amount of active tryptase released, providing insights into the dynamics of mast cell degranulation.

Moreover, the substrate is employed in histochemical methods to visualize the location of protease activity. biocat.com When cleaved, the released 4MβNA can react with another compound, 5-nitrosalicylaldehyde, to form an insoluble yellow fluorescent product. biocat.commedchemexpress.com This technique allows for the spatial mapping of thrombin activity on the surface of cultured cells or within tissue preparations, linking enzymatic function to specific cellular structures.

Assessment of Protease Activation and Regulation Mechanisms

A fundamental aspect of protease research is understanding how these enzymes are activated from their inactive zymogen forms and how their activity is subsequently regulated. This compound provides a direct means to monitor these processes in real-time. For instance, the conversion of prothrombin to thrombin can be tracked by observing the progressive increase in the rate of substrate cleavage.

This substrate is also central to the screening and characterization of novel protease inhibitors. In a typical assay, a fixed amount of a protease like thrombin is incubated with the substrate, establishing a baseline rate of cleavage. The addition of a potential inhibitor will cause a dose-dependent decrease in this rate, allowing for the determination of the inhibitor's potency and mechanism of action. researchgate.net

The interaction between a protease and its substrate can be defined by kinetic constants, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values are essential for comparing the efficiency of different proteases or the efficacy of inhibitors.

Table 2: Kinetic Data for Thrombin with a Related Chromogenic Substrate (Z-Gly-Pro-Arg-pNA)

ParameterValueDescription
Km 4.18 µMThe Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates higher affinity of the enzyme for the substrate.
kcat 127 s⁻¹The catalytic rate constant (turnover number), representing the number of substrate molecules converted to product per enzyme molecule per second.
Data obtained for the related p-nitroanilide (pNA) substrate, illustrating the type of quantitative analysis enabled by these compounds. fishersci.com

By facilitating these detailed kinetic and inhibitory studies, this compound and its analogs are indispensable for the comprehensive assessment of protease activation and the intricate mechanisms that regulate their function. chemimpex.com

Methodological Advancements and Analytical Techniques Utilizing Z Gly Pro Arg 4mbna Acetate

Fluorimetric Detection Methodologies

The primary analytical application of Z-Gly-Pro-Arg-4MbNA acetate (B1210297) is in fluorimetric assays. The principle of these assays is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 4MbNA moiety. Upon cleavage, the free 4MbNA is released, which is a fluorescent molecule, while the intact substrate is not. The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and thus, the activity of the enzyme of interest.

Optimization of Excitation and Emission Wavelengths

The accurate and sensitive measurement of enzymatic activity using Z-Gly-Pro-Arg-4MbNA acetate is critically dependent on the selection of optimal excitation and emission wavelengths for the released 4MbNA. The fluorescence of 4MbNA is a key parameter in these assays. smolecule.com

Published data for 4-Methoxy-β-naphthylamine (4MβNA) and similar fluorophores provide a starting point for optimization. For instance, when 4MβNA is released from a similar peptide substrate, Bz-Arg-Gly-Phe-Phe-Pro-4MbNA, it is excited at a wavelength range of 335-350 nm and its emission is detected at 410-440 nm. echelon-inc.com Another related fluorophore, 7-amido-4-methylcoumarin (AMC), which is also used in protease assays, has recommended excitation and emission wavelengths of 380 nm and 460 nm, respectively. sigmaaldrich.com

For a specific assay using this compound, it is recommended to empirically determine the optimal wavelengths using a spectrofluorometer. This involves scanning the excitation spectrum of free 4MbNA to find the peak wavelength that produces the highest emission, and then scanning the emission spectrum at the optimal excitation wavelength to determine the peak emission wavelength. This ensures the maximal signal-to-noise ratio for the assay.

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)Source
4-Methoxy-β-naphthylamine (4MβNA)335-350410-440 echelon-inc.com
7-amido-4-methylcoumarin (AMC)380460 sigmaaldrich.com

Sensitivity and Detection Limit Considerations

Fluorimetric assays utilizing this compound are known for their high sensitivity. The ability to detect low concentrations of released 4MbNA allows for the measurement of low enzyme concentrations or the study of enzymes with low turnover rates. The sensitivity of the assay is influenced by several factors, including the quantum yield of the fluorophore, the background fluorescence of the sample and buffer components, and the sensitivity of the detector.

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters to establish for any assay. The LOD is the lowest concentration of analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These values are typically determined by analyzing a series of dilutions of a known concentration of free 4MbNA.

Spectrophotometric Assay Development

While fluorimetry is the primary detection method for assays involving 4MbNA-derived substrates, the chromogenic properties of the released 4-methoxy-2-naphthylamine (B556539) (4MbNA) are generally not suitable for direct spectrophotometric assays. smolecule.com Spectrophotometric assays rely on a change in absorbance at a specific wavelength, and 4MbNA does not have a strong absorbance in the visible range.

However, it is possible to develop a spectrophotometric assay indirectly. This can be achieved by coupling the released 4MbNA with a chromogenic reagent that produces a colored product. For example, in a colorimetric method for determining cathepsin B activity using a different substrate, the released product was reacted with Fast Garnet GBC salt to produce a colored compound that could be measured by its absorbance at 412 nm. scispace.com A similar approach could theoretically be adapted for this compound, but it would require significant development and validation. The introduction of an additional coupling step can also increase the complexity of the assay and introduce potential sources of error.

Standardization and Validation of Assay Protocols

To ensure the reliability and reproducibility of results obtained from assays using this compound, it is essential to standardize and validate the assay protocol. This involves several key steps:

Standard Curve: A standard curve should be generated using known concentrations of free 4MbNA. This allows for the conversion of fluorescence units into the molar amount of product formed.

Enzyme Concentration: The concentration of the enzyme used in the assay should be optimized to ensure that the reaction rate is linear over the desired time course.

Incubation Time and Temperature: The incubation time and temperature should be carefully controlled to ensure consistent and reproducible results.

Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can significantly impact enzyme activity and should be optimized and kept consistent.

Intra- and Inter-Assay Precision: The precision of the assay should be determined by performing multiple replicates within the same assay (intra-assay) and in different assays on different days (inter-assay).

Accuracy: The accuracy of the assay can be assessed by spiking samples with a known amount of analyte and measuring the recovery.

Integration with Microplate Reader Technologies

The use of this compound is highly amenable to high-throughput screening (HTS) applications through its integration with microplate reader technologies. Microplate readers are capable of performing rapid and automated fluorescence measurements on a large number of samples simultaneously, typically in 96- or 384-well formats. nih.gov

For use in a microplate reader, the assay is typically set up by dispensing the enzyme and substrate into the wells of the microplate. The plate is then incubated for a set period, and the fluorescence is read at appropriate intervals. This allows for the kinetic analysis of enzyme activity in a high-throughput manner. The use of automated liquid handling systems can further enhance the throughput and reproducibility of the assay. The ability to perform these assays in a microplate format makes this compound a valuable tool for drug discovery and other applications that require the screening of large compound libraries. dtu.dk

Comparative Analysis of Z Gly Pro Arg 4mbna Acetate with Other Protease Substrates and Probes

Comparison with Chromogenic Substrates (e.g., pNA derivatives)

Chromogenic substrates, particularly those containing the p-nitroaniline (pNA) leaving group, have long been staples in enzyme kinetics. A well-known example analogous to the titular compound is Z-Gly-Pro-Arg-pNA. researchgate.netnih.gov Upon enzymatic cleavage of the amide bond C-terminal to the arginine residue, free pNA is released, which can be quantified spectrophotometrically by its absorbance at approximately 405 nm.

The primary distinction between Z-Gly-Pro-Arg-4MbNA and Z-Gly-Pro-Arg-pNA lies in the method of detection and the inherent sensitivity of the assay.

Detection Method: Z-Gly-Pro-Arg-4MbNA is a fluorogenic substrate. Its cleavage releases 4-methoxy-2-naphthylamine (B556539) (4MβNA), a fluorescent molecule. medchemexpress.com In contrast, Z-Gly-Pro-Arg-pNA is chromogenic, releasing p-nitroaniline, a colored compound. researchgate.net

Sensitivity: Fluorescence-based assays are generally more sensitive than colorimetric assays. Fluorometry can detect much lower concentrations of the released 4MβNA fluorophore than the concentrations of pNA detectable by spectrophotometry. This allows for the use of lower enzyme and substrate concentrations, which can be crucial when working with expensive or rare enzymes.

Assay Principle: Both substrates rely on the same principle: the generation of a detectable signal directly proportional to the rate of enzymatic cleavage. However, the higher quantum yield of a fluorophore compared to the molar absorptivity of a chromophore results in significant signal amplification in fluorescent assays.

While pNA substrates are robust and cost-effective for many applications, their lower sensitivity can be a limitation. The development of fluorogenic substrates like Z-Gly-Pro-Arg-4MbNA addresses this gap, offering a higher-sensitivity alternative for measuring protease activity.

Evaluation Against Other Fluorogenic Substrates (e.g., AMC, AFC derivatives)

Within the class of fluorogenic substrates, several different fluorophores are commonly used, with derivatives of 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) being among the most prevalent.

Upon cleavage, Z-Gly-Pro-Arg-AMC yields the highly fluorescent 7-amido-4-methylcoumarin, which has an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. sigmaaldrich.commedchemexpress.com Similarly, AFC substrates release a fluorophore with excitation and emission maxima typically around 400 nm and 505 nm, respectively.

Key Comparison Points:

Sensitivity: A direct comparison in a product datasheet notes that assays using AMC are significantly more sensitive than those using 4-Methoxy-2-Naphthylamide (the leaving group of Z-Gly-Pro-Arg-4MbNA). sigmaaldrich.com Furthermore, substrates utilizing the ACC (7-amino-4-carbamoylmethylcoumarin) leaving group, which has an even higher quantum yield than AMC, allow for a further reduction in enzyme and substrate concentrations. nih.gov

Spectral Properties: The choice between 4MbNA, AMC, and AFC can be dictated by the available instrumentation (filters and monochromators) and the potential for background fluorescence from other components in the assay mixture. AMC and 4MbNA have excitation maxima in the UV/violet range, which can sometimes overlap with the absorbance of biological molecules like nucleic acids. iris-biotech.de AFC's emission is shifted to longer, greener wavelengths, which can sometimes help to reduce background interference.

Kinetic Parameters: The nature of the leaving group can influence the kinetic parameters of the enzyme-substrate interaction. For instance, kinetic data for thrombin with different substrates based on the Gly-Pro-Arg peptide sequence show variations in both the Michaelis constant (Km) and the catalytic rate constant (kcat).

SubstrateEnzymeKm (μM)kcat (s⁻¹)Reporter Group
Tos-Gly-Pro-Arg-pNAHuman α-thrombin4.18127p-Nitroaniline (pNA)
Z-Gly-Pro-Arg-AMCThrombin21.718.67-amino-4-methylcoumarin (AMC)

Data sourced from multiple studies. nih.govfishersci.com

This data illustrates that while the core peptide sequence directs substrate specificity, the attached reporter group can significantly alter the enzyme's affinity (Km) and turnover rate (kcat). The pNA-based substrate shows a higher affinity (lower Km) and a much faster turnover rate with thrombin compared to the AMC-based substrate in these examples.

Advantages and Limitations in Specific Research Applications

The choice of substrate profoundly impacts the suitability of an assay for a particular research question.

Advantages of Z-Gly-Pro-Arg-4MbNA Acetate (B1210297):

High Sensitivity: As a fluorogenic substrate, its primary advantage over chromogenic counterparts is higher sensitivity, making it ideal for detecting low levels of protease activity or for high-throughput screening (HTS) applications where miniaturization demands lower reaction volumes and concentrations.

Histochemical Localization: The cleavage product, 4-methoxy-2-naphthylamine (4MβNA), can be captured by reagents like 5-nitrosalicylaldehyde to form an insoluble, fluorescent precipitate. This unique feature allows for the histochemical visualization of enzyme activity, marking the specific location of the active protease within tissue sections, a capability not shared by soluble pNA, AMC, or AFC products. medchemexpress.com

Limitations:

Lower Signal than AMC/AFC: As noted, substrates based on coumarin (B35378) derivatives like AMC can offer even greater sensitivity and quantum yield than 4MbNA-based substrates. sigmaaldrich.com

Potential for Interference: Like other fluorogenic substrates with excitation wavelengths in the UV or near-UV range, there is a potential for interference from autofluorescence of biological molecules or from UV-absorbing compounds present in the assay mixture. iris-biotech.de

Cost: Fluorogenic substrates are generally more expensive to synthesize than chromogenic substrates like pNA derivatives, which can be a consideration for large-scale screening efforts.

Development of Structure-Activity Relationships for Substrate Optimization

The design of effective protease substrates is rooted in understanding the structure-activity relationship (SAR) between the peptide sequence and the target enzyme's active site. The sequence Gly-Pro-Arg is specifically recognized by certain proteases, most notably thrombin.

Thrombin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of arginine residues. sigmaaldrich.com The specificity of this interaction is not solely dependent on the P1 residue (the amino acid immediately preceding the cleavage site, which is Arg in this case). The preceding amino acids at the P2 and P3 positions also play a crucial role.

Optimal Cleavage Sequence: Studies have identified that an optimal cleavage site for thrombin follows the pattern A-B-Pro-Arg-|-X-Y, where A and B are often hydrophobic amino acids and X and Y are non-acidic. sigmaaldrich.com The Z-Gly-Pro-Arg sequence aligns well with this preference, with the Proline at the P2 position being a key determinant for recognition by thrombin's active site.

Role of Proline: The proline residue at the P2 position introduces a conformational constraint on the peptide backbone, orienting the P1 arginine residue for optimal interaction with the S1 specificity pocket of the thrombin active site.

Substrate Optimization: SAR studies enable the rational design of more selective and efficient substrates. By systematically replacing amino acids at positions P2, P3, P4, etc., and evaluating the kinetic parameters (Km and kcat), researchers can fine-tune the peptide sequence to enhance its specificity for a particular protease while minimizing cleavage by other, off-target enzymes. For example, substituting glycine (B1666218) at P3 can modulate the substrate's affinity and turnover rate. This systematic approach is fundamental to developing highly selective probes for studying individual proteases within complex biological systems. iris-biotech.de

Future Directions and Emerging Research Avenues for Z Gly Pro Arg 4mbna Acetate

Potential for Integration into Novel Protease Sensing Platforms

The inherent fluorogenic nature of Z-Gly-Pro-Arg-4MbNA acetate (B1210297) makes it an excellent candidate for the development of next-generation protease sensing platforms. Upon cleavage by a target protease, the release of 4MbNA results in a detectable fluorescent signal. medchemexpress.com This mechanism can be harnessed for creating sophisticated biosensors with high sensitivity and specificity.

Future applications could involve immobilizing the substrate onto various solid supports, such as nanoparticles, hydrogels, or microtiter plates, to create localized and high-throughput sensing systems. For instance, its integration into a histochemical method for visualizing thrombin activity, where the released 4MβNA is captured to produce an insoluble yellow fluorescent product, demonstrates a foundational concept for such platforms. medchemexpress.com This could be expanded to create implantable or injectable sensors for real-time, in vivo monitoring of protease activity associated with conditions like thrombosis or inflammation.

Table 1: Potential Sensing Platform Integration

Platform Type Principle of Operation Potential Application
Fluorescent Biosensors Immobilization of Z-Gly-Pro-Arg-4MbNA on a surface; detection of fluorescence upon cleavage. Real-time monitoring of blood coagulation factors.
High-Throughput Screening Use in multi-well plate formats to screen for inhibitors of thrombin or other target proteases. Drug discovery and development.
In Vivo Imaging Probes Modification of the substrate for targeted delivery and in situ reporting of protease activity. Visualizing disease progression, such as cancer metastasis or inflammation.

| Diagnostic Assays | Development of sensitive kits for measuring antithrombin III activity or other protease-related biomarkers in clinical samples. cymitquimica.comlookchem.com | Clinical diagnostics for thrombotic disorders. |

Applications in Systems Biology and Proteomics Research

Systems biology and proteomics aim to understand the complex interplay of molecules within biological systems. Z-Gly-Pro-Arg-4MbNA acetate can serve as a valuable tool in this context by enabling the precise measurement of specific protease activities within complex biological mixtures like cell lysates or tissue homogenates.

While it is a well-known substrate for thrombin, research has shown it is also cleaved by other significant proteases, including cathepsin K and granzyme A. cymitquimica.compeptanova.de This cross-reactivity, when appropriately characterized, allows for its use in studying the roles of these enzymes in diverse biological processes. For example, granzyme A is a key mediator of cell death initiated by cytotoxic T lymphocytes and natural killer cells, while cathepsin K is crucial in bone resorption. A PhD thesis has also documented its use in broader protease inhibition assays. dtu.dk By using this substrate, researchers can quantify the activity of these specific enzymes in various disease models, providing insights into the functional state of complex biological pathways.

Rational Design of Improved Peptide-Based Probes

The existing structure of this compound provides a robust scaffold for the rational design of new and improved peptide-based probes. chemimpex.com General strategies in peptide engineering, such as sequence modification and the introduction of non-natural amino acids, can be applied to enhance its properties. nih.govnih.gov

Key areas for improvement include:

Selectivity: The core peptide sequence (Gly-Pro-Arg) mimics a natural cleavage site in fibrinogen. cymitquimica.comlookchem.com By systematically altering this sequence, new substrates can be designed to be highly selective for other proteases of interest, minimizing off-target cleavage and improving assay accuracy.

Reporter Moiety: The 4MbNA fluorophore can be substituted with other reporter groups to suit different detection modalities. This could include chromophores for colorimetric assays, chemiluminescent groups for higher sensitivity, or moieties suitable for mass spectrometry-based detection.

Stability and Bioavailability: For in vivo applications, the peptide backbone can be modified to increase its resistance to degradation by other non-target proteases, thereby extending its half-life and improving its performance as a diagnostic or imaging agent. nih.gov Techniques like cyclization or the use of peptidomimetics could be explored. nih.govfrontiersin.org

Table 2: Strategies for Probe Improvement

Modification Strategy Goal Example
Peptide Sequence Alteration Enhance selectivity for a specific protease. Substituting Glycine (B1666218) or Proline to target a different serine protease.
Reporter Group Substitution Adapt for different detection methods or improved sensitivity. Replacing 4MbNA with an AMC (7-amino-4-methylcoumarin) group for altered fluorescent properties.

| Backbone Modification | Increase in vivo stability and resistance to proteolysis. | Introducing D-amino acids or cyclizing the peptide structure. |

Exploration of this compound in Unconventional Protease Systems

The known reactivity of this compound with proteases beyond the coagulation cascade, such as trypsin, cathepsin K, and granzyme A, opens up avenues for its use in less conventional research areas. cymitquimica.compeptanova.deepo.orgmedchemexpress.com Investigating its cleavage by proteases from different organisms (e.g., microbial pathogens) or in unique cellular compartments could yield novel insights.

For example, many bacterial and viral pathogens rely on proteases for their replication and virulence. Screening this compound against a panel of such proteases could identify new enzymatic targets for antimicrobial drug development. Furthermore, its application could extend to studying protease activity in non-mammalian systems, contributing to comparative biochemistry and the discovery of novel enzyme functions in diverse species. The substrate's utility has been noted in the context of rat mast cell tryptase, highlighting its potential in species-specific immunological research. cymitquimica.com This broadens its scope from a specific biochemical tool to a more versatile probe for exploring the wider world of proteomics.

Q & A

How to design enzyme activity assays using Z-Gly-Pro-Arg-4MbNA acetate as a substrate?

Answer:

  • Basic Protocol : Use fluorogenic detection (excitation/emission wavelengths: ~355–390 nm/430–480 nm) to monitor substrate cleavage. Standardize buffer conditions (pH 7.4–7.6, 25–37°C) and enzyme concentrations. Include kinetic controls (e.g., time-course measurements, enzyme-free blanks) .
  • Advanced Optimization : Perform Michaelis-Menten analysis by varying substrate concentrations (e.g., 0.1–10× Km). Account for buffer ionic strength effects, as divalent cations (e.g., Mg²⁺) may modulate protease activity. Validate with known inhibitors (e.g., thrombin inhibitors for specificity) .

What are the optimal storage conditions to maintain this compound stability?

Answer:

  • Basic Storage : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in anhydrous DMSO or assay buffer (avoid repeated freeze-thaw cycles) .
  • Advanced Stability Testing : Conduct accelerated degradation studies (e.g., 4°C, 25°C, 37°C) with HPLC-MS/MS monitoring to identify degradation products (e.g., free 4MbNA). Use stability data to refine storage protocols for long-term experiments .

How to resolve discrepancies in kinetic parameters (Km/Vmax) across studies using this compound?

Answer:

  • Methodological Review : Compare assay conditions (e.g., pH, temperature, enzyme source purity). For example, thrombin from human plasma vs. recombinant sources may exhibit varying catalytic efficiencies .
  • Data Harmonization : Normalize activity using internal standards (e.g., synthetic 4MbNA) and validate with orthogonal assays (e.g., chromogenic substrates like Z-Gly-Pro-Arg-pNA) .

How to differentiate specific vs. non-specific protease activity in complex biological samples?

Answer:

  • Inhibitor Controls : Pre-treat samples with class-specific inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases). Compare activity in protease-knockout models or immunodepleted samples .
  • Substrate Specificity : Cross-validate with structurally distinct substrates (e.g., Z-Arg-Arg-4MβNA for cathepsin B vs. Z-Gly-Gly-Arg-AMC for thrombin) to rule out cross-reactivity .

What analytical techniques confirm this compound purity and identity?

Answer:

  • Basic QC : Use reverse-phase HPLC with UV detection (λ = 260–280 nm) and LC-MS/MS for molecular weight verification. Compare retention times with certified reference standards .
  • Advanced Characterization : Employ ¹H/¹³C NMR to confirm structural integrity and quantify residual solvents (e.g., TFA, acetate) via ion chromatography .

How to mitigate interference from endogenous fluorophores in assays?

Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds (e.g., bilirubin, hemoglobin). Adjust excitation/emission wavelengths to minimize overlap .
  • Blank Subtraction : Measure background fluorescence in substrate-free samples and subtract from experimental readings .

What controls are essential for enzyme inhibition studies with this substrate?

Answer:

  • Basic Controls : Include (1) no-enzyme control (background signal), (2) uninhibited enzyme activity, and (3) inhibitor solubility controls (e.g., DMSO vehicle effects).
  • Advanced Validation : Use a competitive inhibitor (e.g., argatroban for thrombin) to establish dose-response curves and calculate IC50 values .

How to optimize substrate concentration for high-throughput screening (HTS)?

Answer:

  • Kinetic Profiling : Conduct pilot assays at 0.1–10× Km to identify the linear range of product formation. Use [S] = Km for balanced signal-to-noise ratios.
  • Automation : Validate Z’-factor scores (>0.5) by testing intra- and inter-plate variability in robotic systems .

How to interpret pH-dependent activity variations in assays?

Answer:

  • Mechanistic Analysis : Plot activity vs. pH to identify optimal pH for enzyme-substrate binding. For thrombin, activity peaks at pH 7.4–8.0 due to histidine residue protonation .
  • Buffer Compatibility : Avoid buffers (e.g., Tris) that chelate metal ions required for protease activity .

How to validate substrate specificity for target proteases?

Answer:

  • Cross-Reactivity Testing : Assay against related proteases (e.g., factor Xa, plasmin) under identical conditions. Use siRNA knockdown or CRISPR-edited cell lines to confirm target dependency .
  • Structural Insights : Compare cleavage efficiency with modified substrates (e.g., Z-Gly-Pro-Lys-4MbNA) to assess residue specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.